2-(2-Methylphenoxy)propanohydrazide
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Overview
Description
2-(2-Methylphenoxy)propanohydrazide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of hydrazide and is characterized by the presence of a 2-methylphenoxy group attached to a propanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)propanohydrazide typically involves the reaction of 2-methylphenol with propanohydrazide under specific conditions. One common method includes the following steps:
Preparation of 2-Methylphenol: 2-Methylphenol is prepared through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of this compound: The prepared 2-methylphenol is then reacted with propanohydrazide in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
2-(2-Methylphenoxy)propanohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
2-(2-Methylphenoxy)propanol: Similar structure but with a hydroxyl group instead of a hydrazide group.
2-(2-Methylphenoxy)propylamine: Similar structure but with an amine group instead of a hydrazide group.
Uniqueness
2-(2-Methylphenoxy)propanohydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity. The hydrazide group allows for the formation of various derivatives through substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(2-methylphenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-3-4-6-9(7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKTJYPOWKABK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395070 |
Source
|
Record name | 2-(2-methylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86098-42-2 |
Source
|
Record name | 2-(2-methylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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